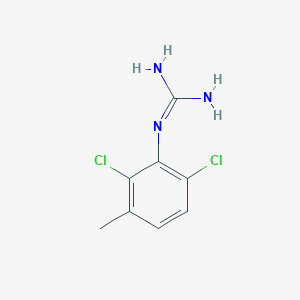
1-(2,6-Dichloro-3-methylphenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dichloro-3-methylphenyl)guanidine is a chemical compound that belongs to the class of guanidines Guanidines are known for their versatile functional groups and are widely used in various biological and chemical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichloro-3-methylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2,6-dichloro-3-methylaniline with cyanamide under acidic conditions to form the desired guanidine derivative. Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis approach, which provides efficient access to diverse guanidines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysis and other advanced techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1-(2,6-Dichloro-3-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can produce a variety of substituted guanidines .
科学的研究の応用
1-(2,6-Dichloro-3-methylphenyl)guanidine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other guanidine derivatives and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts for industrial processes
作用機序
The mechanism of action of 1-(2,6-Dichloro-3-methylphenyl)guanidine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with its targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .
類似化合物との比較
Similar Compounds
2,4,6-Trichloropyrimidine: Another chlorinated aromatic compound with similar structural features.
Thiourea Derivatives: Compounds that also contain the guanidine functional group and are used in similar applications
Uniqueness
1-(2,6-Dichloro-3-methylphenyl)guanidine is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H9Cl2N3 |
|---|---|
分子量 |
218.08 g/mol |
IUPAC名 |
2-(2,6-dichloro-3-methylphenyl)guanidine |
InChI |
InChI=1S/C8H9Cl2N3/c1-4-2-3-5(9)7(6(4)10)13-8(11)12/h2-3H,1H3,(H4,11,12,13) |
InChIキー |
QFNJWLRTAZXSDC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)Cl)N=C(N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


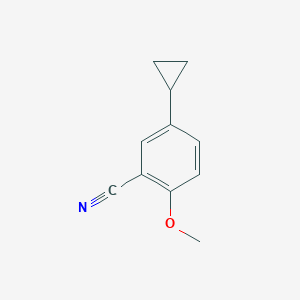
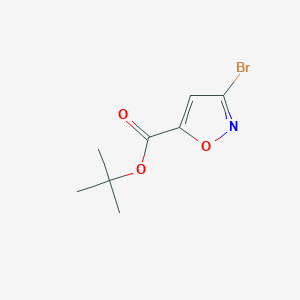
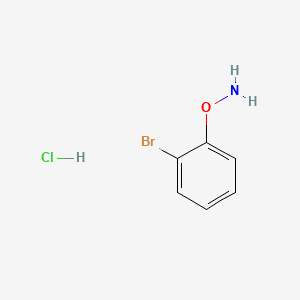
![tert-butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate](/img/structure/B13698898.png)
![6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13698903.png)
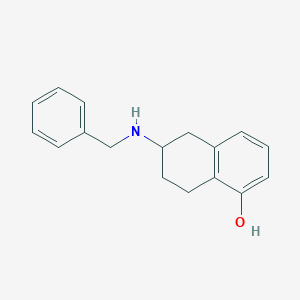

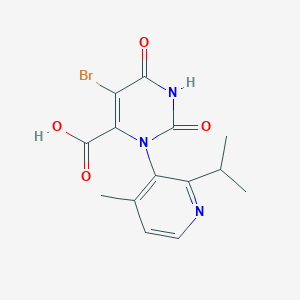
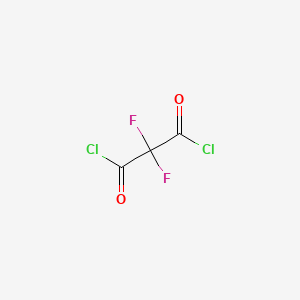

![Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13698942.png)


![3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride](/img/structure/B13698962.png)
